N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final step involves coupling the pyrazole and isoxazole intermediates with a carboxamide group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-Phenylisoxazole: An isoxazole derivative with a phenyl group, similar to the isoxazole ring in the target compound.
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)carboxamide: A compound with a similar pyrazole and carboxamide structure but lacking the isoxazole ring.
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to the combination of the pyrazole and isoxazole rings with a carboxamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, analgesic, antifungal, and antiviral properties. This article focuses on the biological activity of this specific compound, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a pyrazole moiety linked to an isoxazole ring, which is crucial for its biological activity. The presence of the carboxamide group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various pyrazole compounds against different bacterial strains using the agar diffusion method. Results indicated that compounds similar to this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Reference (Ciprofloxacin) | E. coli | 30 |
This compound | S. aureus | 25 |
This compound | E. coli | 22 |
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory effects. A study highlighted that compounds containing the pyrazole structure can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. The ability of this compound to modulate COX activity suggests its potential use in treating inflammatory conditions .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Research indicates that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized several new pyrazole derivatives and tested their antibacterial efficacy against E. coli and S. aureus. Among them, a derivative closely related to this compound exhibited superior activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory mechanisms, researchers found that a compound structurally similar to this compound effectively reduced inflammatory markers in animal models by inhibiting COX enzymes .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-13(2)21(19-12)9-8-18-17(22)15-11-16(23-20-15)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZMMWPYTBXNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.